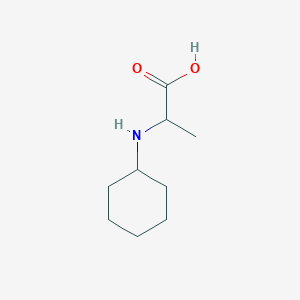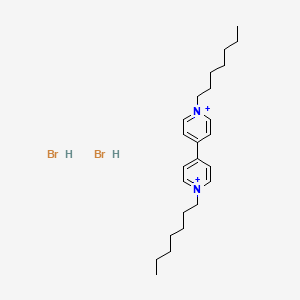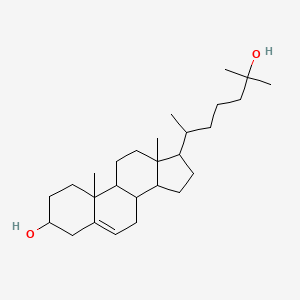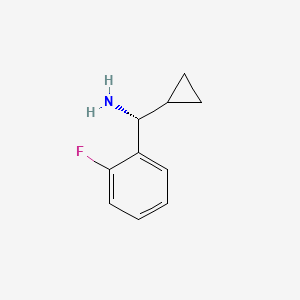
2-(1-Methylpiperidin-4-yl)-5-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpiperidin-4-yl)-5-nitrophenol is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrophenol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both the piperidine and nitrophenol groups in its structure suggests it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yl)-5-nitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the piperidine ring. One common method includes:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Formation of Piperidine Ring: The nitrated phenol is then reacted with 1-methylpiperidine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality output.
Types of Reactions:
Oxidation: The nitrophenol group can undergo oxidation reactions, potentially forming quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated phenols or other substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylpiperidin-4-yl)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-5-nitrophenol is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenol group may participate in redox reactions, while the piperidine ring could interact with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
2-(1-Methylpiperidin-4-yl)ethanamine: A related compound with a similar piperidine structure but lacking the nitrophenol group.
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Another compound featuring a piperidine ring, used in different chemical contexts.
Uniqueness: 2-(1-Methylpiperidin-4-yl)-5-nitrophenol is unique due to the combination of the nitrophenol and piperidine moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Eigenschaften
CAS-Nummer |
1076197-12-0 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-4-yl)-5-nitrophenol |
InChI |
InChI=1S/C12H16N2O3/c1-13-6-4-9(5-7-13)11-3-2-10(14(16)17)8-12(11)15/h2-3,8-9,15H,4-7H2,1H3 |
InChI-Schlüssel |
PZZDQXROWDXYTA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)

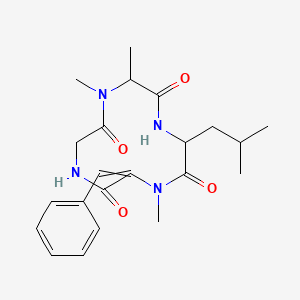
![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)

